4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
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Overview
Description
4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a chemical compound with the molecular formula C15H20O5 and a molecular weight of 280.316 g/mol It is known for its unique structure, which includes a benzoic acid core substituted with a 4-methyl group and an ethoxy group linked to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid typically involves the reaction of 4-methylbenzoic acid with ethylene glycol in the presence of a catalyst to form the ethoxy derivative. This intermediate is then reacted with oxane under specific conditions to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The ethoxy and oxane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.
2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid: Another related compound with different functional groups that confer distinct properties and applications.
Uniqueness
4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
4-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-11-5-6-12(15(16)17)13(10-11)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSDXTZUHFKIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCCOC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610249 |
Source
|
Record name | 4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-37-3 |
Source
|
Record name | 4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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